molecular formula C27H32N4S B307261 N-cyclohexyl-N-[3-cyclohexyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine

N-cyclohexyl-N-[3-cyclohexyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine

Katalognummer: B307261
Molekulargewicht: 444.6 g/mol
InChI-Schlüssel: TXPDBMSODBCQAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-N-[3-cyclohexyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine is a complex organic compound characterized by its unique thiazolidine ring structure

Eigenschaften

Molekularformel

C27H32N4S

Molekulargewicht

444.6 g/mol

IUPAC-Name

2-N,3-dicyclohexyl-4-N,5-N-diphenyl-1,3-thiazolidine-2,4,5-triimine

InChI

InChI=1S/C27H32N4S/c1-5-13-21(14-6-1)28-25-26(29-22-15-7-2-8-16-22)32-27(30-23-17-9-3-10-18-23)31(25)24-19-11-4-12-20-24/h1-2,5-8,13-16,23-24H,3-4,9-12,17-20H2

InChI-Schlüssel

TXPDBMSODBCQAQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N=C2N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)C5CCCCC5

Kanonische SMILES

C1CCC(CC1)N=C2N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)C5CCCCC5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-[3-cyclohexyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Cyclohexyl and Phenyl Substitution:

    Final Assembly: The final step involves the condensation of the intermediate products to form the desired thiazolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-N-[3-cyclohexyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and molecular pathways.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-N-[3-cyclohexyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-Cyclohexyl-2-(cyclohexylimino)-4-(phenylimino)-1,3-thiazolidin-5-ylidene)benzamide
  • N-(3-Cyclohexyl-2-(cyclohexylimino)-4-(phenylimino)-1,3-thiazolidin-5-ylidene)phenylamine

Uniqueness

N-cyclohexyl-N-[3-cyclohexyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine is unique due to its specific substitution pattern and the presence of both cyclohexyl and phenyl groups

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.